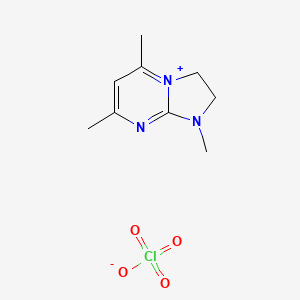
2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class This compound is characterized by its unique structure, which includes a fused bicyclic system with nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isoquinolin-1-amine with 1,2-dibromoethane, followed by cyclization to form the desired imidazo[1,2-a]pyrimidine core . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidines and related heterocycles, such as:
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
Uniqueness
2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion. This gives it distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
35274-43-2 |
|---|---|
Molecular Formula |
C9H14ClN3O4 |
Molecular Weight |
263.68 g/mol |
IUPAC Name |
1,5,7-trimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-4-ium;perchlorate |
InChI |
InChI=1S/C9H14N3.ClHO4/c1-7-6-8(2)12-5-4-11(3)9(12)10-7;2-1(3,4)5/h6H,4-5H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
LSLPYNCWLXHNOM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+]2CCN(C2=N1)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















